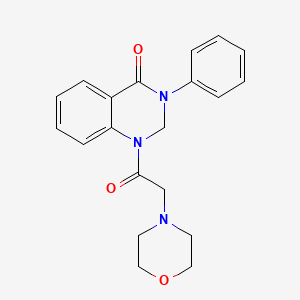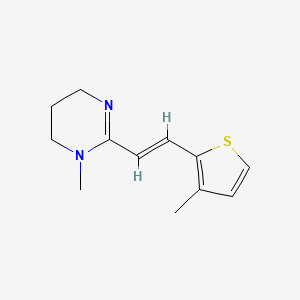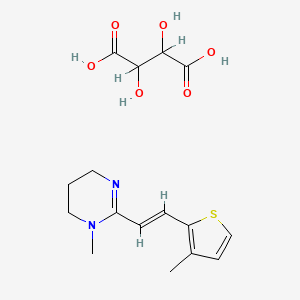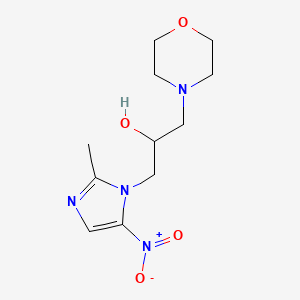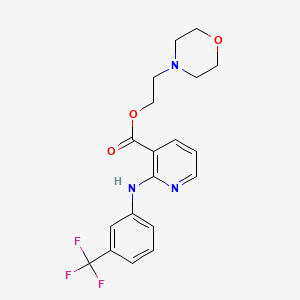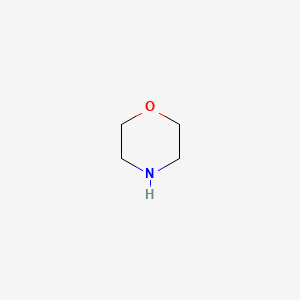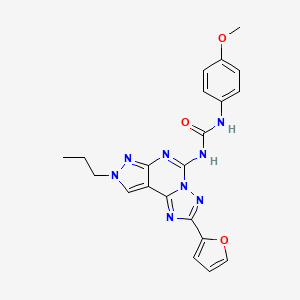
Mcp-neca
Descripción general
Descripción
MRE 3008F20 es un compuesto orgánico sintético conocido por su alta potencia y selectividad como antagonista del receptor de adenosina A3. Este compuesto se utiliza en diversos estudios farmacológicos y bioquímicos debido a su capacidad para inhibir la producción de monofosfato de adenosina cíclico (AMPc) inducida por agonistas . Tiene aplicaciones en investigaciones relacionadas con el glaucoma y el asma .
Métodos De Preparación
La síntesis de MRE 3008F20 implica múltiples pasos, comenzando con la preparación de la estructura central de pirazolo triazolo pirimidina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de pirazolo triazolo pirimidina: Esto implica la ciclización de precursores apropiados bajo condiciones controladas.
Funcionalización: Introducción de grupos funcionales como los grupos metoxi fenil y propil a través de reacciones de sustitución nucleofílica.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
MRE 3008F20 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
MRE 3008F20 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia y en la síntesis de compuestos precursores.
Biología: Se emplea en estudios que involucran receptores de adenosina, particularmente el receptor de adenosina A3.
Mecanismo De Acción
MRE 3008F20 ejerce sus efectos uniéndose selectivamente al receptor de adenosina A3, inhibiendo la actividad del receptor. Esta unión evita la activación de las vías de señalización descendentes que normalmente serían desencadenadas por los agonistas naturales del receptor. La inhibición de la producción de AMPc es un aspecto clave de su mecanismo de acción .
Comparación Con Compuestos Similares
MRE 3008F20 es único debido a su alta selectividad y potencia como antagonista del receptor de adenosina A3. Compuestos similares incluyen:
5-N-(4-metoxi fenil carbamoil) amino-8-propil-2-(2-furil) pirazolo [4,3-e]-1,2,4-triazolo [1,5-c] pirimidina: Otro potente antagonista del receptor de adenosina A3.
4-aminobencil-5′-N-metilcarboxamido adenosina: Conocido por sus interacciones con los receptores de adenosina.
1,3-dipropil-8-ciclopentil xantina: Un antagonista selectivo para los receptores de adenosina.
Estos compuestos comparten características estructurales y perfiles farmacológicos similares, pero difieren en su selectividad y potencia hacia varios subtipos de receptores de adenosina.
Propiedades
IUPAC Name |
1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNHKSLHHWUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






